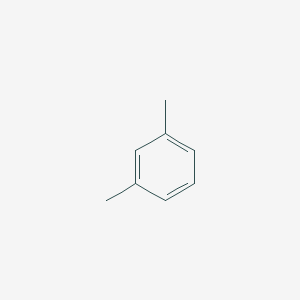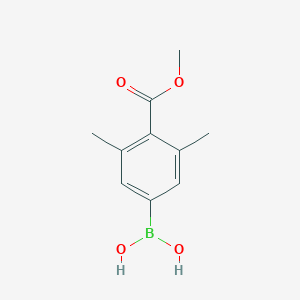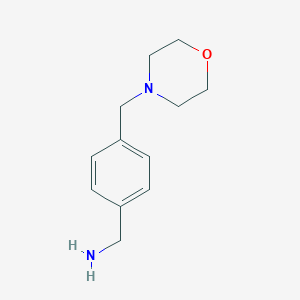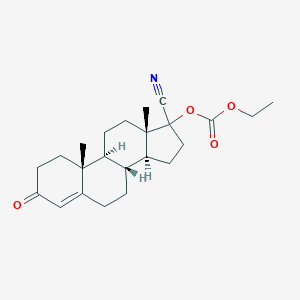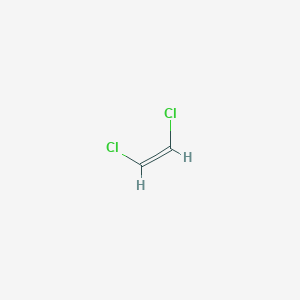
(4-Chloro-3-ethoxyphenyl)boronic acid
Overview
Description
(4-Chloro-3-ethoxyphenyl)boronic acid (CEPA) is a boronic acid derivative that has been studied extensively for its potential applications in various scientific research fields. CEPA is a versatile reagent that can be used in organic synthesis, as a catalyst in various reactions, and as a building block for the synthesis of various organic compounds. CEPA has been used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in various scientific research fields.
Scientific Research Applications
Boronic Acid in Drug Discovery and Development
Boronic acids, including (4-Chloro-3-ethoxyphenyl)boronic acid, play a pivotal role in the realm of drug discovery and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols and polyols has been exploited in the design of novel therapeutic agents. Recent advances have seen boronic acids being integrated into molecules that show promising activity against a range of diseases. For instance, boronic acid-based drugs have been approved for treating conditions such as cancer and bacterial infections, highlighting their significance in pharmaceutical development (Plescia & Moitessier, 2020).
Boron in Organic Electronics
Boron's electronic properties also extend to applications in organic electronics, where compounds like this compound can contribute to the development of organic light-emitting diodes (OLEDs) and other photonic devices. Boron-containing compounds have been identified as potential green to near-infrared (NIR) emitters for OLEDs, offering a metal-free alternative to traditional phosphorescent materials. This opens new avenues for creating more efficient and environmentally friendly electronic devices (Squeo & Pasini, 2020).
Boronic Acids in Antifungal Agents
The bioactivity of boronic acids extends into antimicrobial and antifungal applications as well. Compounds derived from boronic acids have been found to exhibit potent antifungal properties. This is particularly important in the fight against fungal infections, where resistance to existing treatments is a growing concern. The development of new antifungal agents leveraging the unique chemistry of boronic acids could lead to more effective treatments for fungal diseases (Arvanitis, Rook, & Macreadie, 2020).
Boronic Acid-based Sensors
Furthermore, boronic acids are instrumental in the creation of chemical sensors, particularly for detecting sugars and other biological molecules. The specific binding affinity of boronic acids to diols enables the development of highly sensitive and selective sensors. These sensors have vast potential in biomedical diagnostics, environmental monitoring, and food safety, providing tools for rapid and accurate analysis of various compounds (Bian et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-3-ethoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 4-Chloro-3-ethoxyphenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of 4-Chloro-3-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of other functional groups and the pH of the environment. Additionally, the compound is described as relatively stable, readily prepared, and generally environmentally benign , indicating that it may be resistant to degradation in various environmental conditions.
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it may be harmful if swallowed . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
Future Directions
Boronic acids, including “(4-Chloro-3-ethoxyphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their unique reactivity and biocompatibility make them promising candidates for the development of new drugs and other applications in medicinal chemistry . Therefore, extending the studies with boronic acids in medicinal chemistry is of great relevance .
properties
IUPAC Name |
(4-chloro-3-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAKFIRTXVYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629648 | |
| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900174-62-1 | |
| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


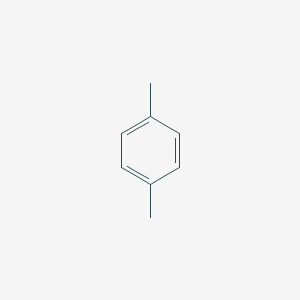


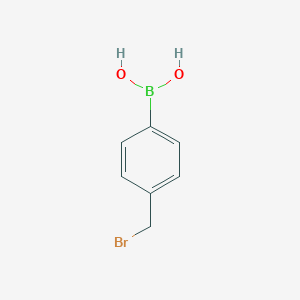

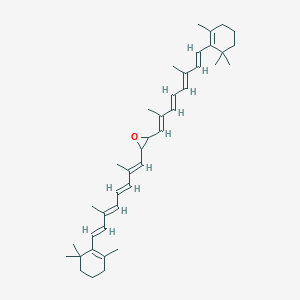
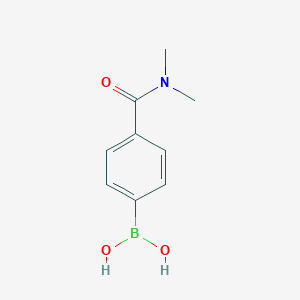
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
